Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Overview
Description
“Methyl 3-amino-2,6-difluorobenzoate hydrochloride” is a chemical compound with a molecular weight of 218.4 g/mol. It is a white crystalline solid that is soluble in water and many organic solvents. The IUPAC name for this compound is “this compound” and its InChI code is 1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
. This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms. Physical and Chemical Properties Analysis
“this compound” is a white crystalline solid. It is soluble in water and many organic solvents. The compound has a molecular weight of 218.4 g/mol. It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Analgesic Activity : A study focused on the synthesis of quinazolinone derivatives from Methyl-2-amino5,6-diflorobenzoate demonstrated significant antibacterial and analgesic activities. This showcases the potential use of fluoroarene derivatives in developing new analgesic and antibacterial agents (Osarumwense, 2019).
Chemical Synthesis Techniques : Research into the synthesis of benzoylurea insecticide Teflubenzuron from 2,6-difluorobenzoic acid indicates the importance of fluoroarene compounds in agricultural chemical synthesis. This highlights a methodological application in synthesizing compounds with high yield and minimal environmental contamination (Shi-long, 2006).
Advanced Material and Sensor Development
- Fluorescent Sensor for Al3+ Detection : A study on the development of a highly sensitive fluorescent sensor for aluminum ions using o-aminophenol-based fluorogenic chemosensor highlights the role of fluoroarene derivatives in creating sensors with high selectivity and sensitivity. This application is critical in environmental monitoring and biomedical research (Ye et al., 2014).
Pharmacological and Therapeutic Research
- Antineoplastic Agents : Research involving the synthesis of cancer cell growth inhibitory amides from 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene demonstrates the potential therapeutic applications of fluoroarene derivatives in oncology. This work highlights the compound's ability to inhibit tubulin polymerization, indicating a possible mechanism of action in cancer treatment (Pettit et al., 2003).
Environmental and Corrosion Studies
- Adsorption Studies on Mild Steel : The study of adsorption properties of vitamin B1 derivatives on mild steel surfaces provides insights into the application of fluoroarene compounds in corrosion prevention. This research could inform the development of more effective corrosion inhibitors for industrial applications (Abiola, 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-amino-2,6-difluorobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQXWBSPOVGBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720988 | |
Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392273-41-4 | |
Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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